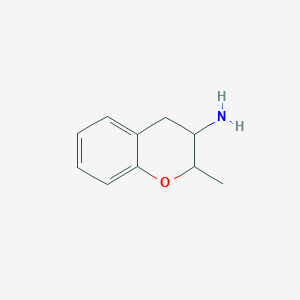![molecular formula C10H10N4O2 B13239414 2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13239414.png)
2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is a heterocyclic compound that contains both pyridine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine derivatives, including 2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid, often involves multicomponent reactions. These reactions typically use starting materials such as pyridine and pyrazine derivatives, which undergo cyclization and other transformations under specific conditions . Common reagents include acyl (bromo)acetylenes and propargylamine, with catalysts like Cs₂CO₃ in DMSO .
Industrial Production Methods
Industrial production methods for such compounds are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include continuous flow reactors and other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of materials with nonlinear optical properties and high-performance OLEDs.
Mécanisme D'action
The mechanism of action for 2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid involves its interaction with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals, while its antiurease activity could involve inhibition of the urease enzyme . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Pyrido[2,3-b]pyrazine-based materials: Used in similar applications, such as OLEDs and nonlinear optical materials.
Uniqueness
2-Amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is unique due to its specific structure, which combines the properties of both pyridine and pyrazine rings. This gives it a distinct set of chemical and biological activities, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H10N4O2 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-amino-3-pyrido[2,3-b]pyrazin-7-ylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-7(10(15)16)3-6-4-8-9(14-5-6)13-2-1-12-8/h1-2,4-5,7H,3,11H2,(H,15,16) |
Clé InChI |
PQJQGMVCVYFWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C=C(C=N2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]phenol](/img/structure/B13239333.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine](/img/structure/B13239343.png)
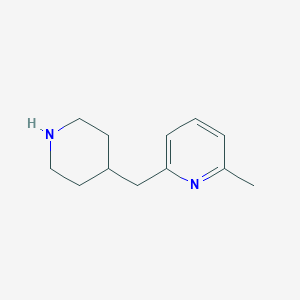

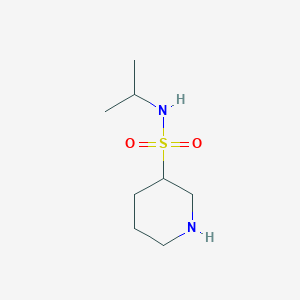
![tert-Butyl N-{3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13239352.png)
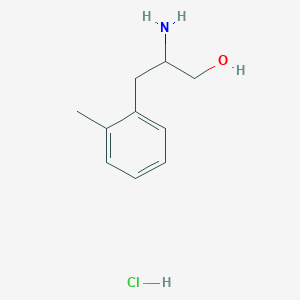
![2-Methyl-4-piperazin-1-YL-pyrazolo[1,5-A]pyrazine](/img/structure/B13239384.png)
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
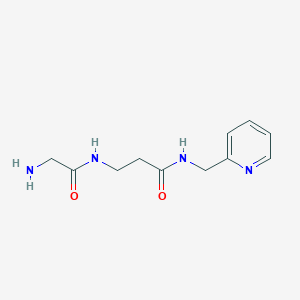
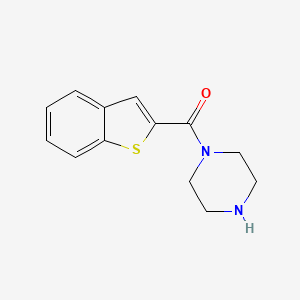
![4-({[(benzyloxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13239429.png)
